(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethylamino group, and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3,5-dimethylaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under reflux conditions to yield the final thiazolidinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as halides or amines; reactions often require a solvent like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with similar thiazolidinone rings, used primarily as antidiabetic agents.
Benzylidene derivatives: Compounds with benzylidene moieties, known for their diverse biological activities.
Uniqueness
What sets (2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of dimethylamino and benzylidene groups enhances its reactivity and potential for various applications.
Properties
Molecular Formula |
C20H21N3OS |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3OS/c1-13-9-14(2)11-16(10-13)21-20-22-19(24)18(25-20)12-15-5-7-17(8-6-15)23(3)4/h5-12H,1-4H3,(H,21,22,24)/b18-12- |
InChI Key |
XHALZVSSBWPFJZ-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2)C |
Origin of Product |
United States |
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